(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid
Brand Name: Vulcanchem
CAS No.: 127420-04-6
VCID: VC21172150
InChI: InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

CAS No.: 127420-04-6

Cat. No.: VC21172150

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid - 127420-04-6

Specification

CAS No. 127420-04-6
Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
IUPAC Name (2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1
Standard InChI Key JKQGTYDVJBARBW-GFCCVEGCSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CO2)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator